molecular formula C22H30N2O3S B5985489 2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide

2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5985489
M. Wt: 402.6 g/mol
InChI Key: RVJPQSGPVKDYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 is a selective inhibitor of the IKK-2 enzyme, which plays a crucial role in the activation of the NF-κB pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. In

Mechanism of Action

TPCA-1 is a selective inhibitor of the IKK-2 enzyme, which is responsible for the phosphorylation and activation of the NF-κB pathway. By inhibiting IKK-2, TPCA-1 prevents the activation of the NF-κB pathway, leading to decreased inflammation and increased sensitivity to chemotherapy in cancer cells.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by TPCA-1 has several biochemical and physiological effects. In animal models of autoimmune diseases, TPCA-1 has been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines. In cancer cells, TPCA-1 has been shown to sensitize cells to chemotherapy and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TPCA-1 for lab experiments is its selectivity for the IKK-2 enzyme. This selectivity allows researchers to specifically target the NF-κB pathway without affecting other cellular processes. However, TPCA-1 has some limitations in lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research and development of TPCA-1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more soluble and stable analogs of TPCA-1 for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of TPCA-1 and its potential applications in various disease states.

Synthesis Methods

The synthesis of TPCA-1 involves several steps, starting with the reaction of 2-aminobenzoic acid with 4,6-diisopropylbenzenesulfonyl chloride in the presence of a base to yield 2-[(4,6-diisopropylphenyl)sulfonyl]amino]benzoic acid. This intermediate product is then coupled with 2,4,6-triisopropylaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield TPCA-1. The final product is purified using column chromatography.

Scientific Research Applications

TPCA-1 has been extensively studied in various scientific research applications. One of the primary applications of TPCA-1 is in the field of inflammation and autoimmune diseases. The NF-κB pathway plays a crucial role in the regulation of the immune response, and the inhibition of IKK-2 by TPCA-1 has been shown to reduce inflammation in various animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.
Another potential application of TPCA-1 is in the field of cancer research. The NF-κB pathway is often dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. The inhibition of IKK-2 by TPCA-1 has been shown to sensitize cancer cells to chemotherapy and induce apoptosis, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)28(26,27)24-20-10-8-7-9-17(20)22(23)25/h7-15,24H,1-6H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPQSGPVKDYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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